Cloticasone

Description

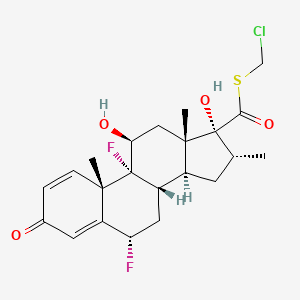

Structure

3D Structure

Properties

IUPAC Name |

S-(chloromethyl) (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClF2O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLWAEZHUOEOTI-GQKYHHCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCCl)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCCl)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClF2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87556-66-9 | |

| Record name | S-(Chloromethyl) (6α,11β,16α,17α)-6,9-difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87556-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloticasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087556669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOTICASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CN32ZUQ4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Fluticasone Propionate in Asthma: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone propionate is a high-potency synthetic corticosteroid that serves as a cornerstone in the management of asthma. Its therapeutic efficacy is rooted in its potent anti-inflammatory properties, which are exerted through a multi-faceted mechanism of action at the molecular and cellular levels. This technical guide provides a comprehensive overview of the core mechanisms of fluticasone propionate in the context of asthma, with a focus on its interaction with the glucocorticoid receptor, downstream signaling pathways, and its effects on key inflammatory cells and mediators. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this widely prescribed respiratory medication.

Molecular and Cellular Mechanisms of Action

Fluticasone propionate's primary mechanism of action is mediated through its interaction with the intracellular glucocorticoid receptor (GR). As a lipophilic molecule, it readily crosses cell membranes to bind to the GR in the cytoplasm.[1][2] This binding event initiates a conformational change in the receptor, leading to its dissociation from a complex of heat shock proteins and subsequent translocation into the nucleus.[3]

Once in the nucleus, the fluticasone propionate-GR complex modulates gene expression through two principal genomic pathways: transactivation and transrepression .[3][4]

-

Transactivation: The activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3][5] This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The fluticasone propionate-GR complex can also suppress inflammation by interfering with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[4][5] This is achieved through direct protein-protein interactions, preventing these transcription factors from binding to their respective DNA response elements and inducing the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][6]

Beyond these genomic effects, fluticasone propionate may also exert rapid, non-genomic actions through interactions with cell membranes or secondary messenger systems, although these mechanisms are less well-characterized.[3]

Data Presentation

Table 1: Glucocorticoid Receptor Binding Affinity of Fluticasone Propionate and Other Corticosteroids

| Corticosteroid | Dissociation Constant (Kd) (nM) | Relative Receptor Affinity (RRA) (Dexamethasone = 100) | Half-life of Steroid-Receptor Complex (hours) |

| Fluticasone Propionate | 0.5 [7][8][9] | 1800 | >10 [7] |

| Beclomethasone-17-Monopropionate | - | 1.5 times lower than FP[7] | ~7.5[7] |

| Mometasone Furoate | - | 1.5 times lower than FP[7] | - |

| Budesonide | - | 3 times lower than FP[7] | ~5[7] |

| Flunisolide | - | 20 times lower than FP[7] | - |

| Triamcinolone Acetonide | - | 20 times lower than FP[7] | ~4[7] |

| Dexamethasone | 9.36[10] | 100 | - |

Table 2: Effects of Fluticasone Propionate on Inflammatory Cells in Asthma

| Inflammatory Cell Type | Effect of Fluticasone Propionate | Key Mechanisms |

| Eosinophils | Induces apoptosis; Inhibits accumulation and degranulation | Downregulation of IL-5; Enhancement of apoptosis pathways[8][11] |

| T-lymphocytes | Inhibits proliferation and cytokine production (e.g., IL-4, IL-5, IL-13)[7][12] | Suppression of T-cell activation; Induction of apoptosis[2][7] |

| Mast Cells | Inhibits accumulation and release of mediators (e.g., histamine)[11][13] | Reduction in mast cell numbers in the airway mucosa[7] |

| Macrophages | Modulates cytokine production (e.g., reduces TNF-α)[13][14] | Shifts macrophage phenotype towards a less inflammatory state[14] |

| Dendritic Cells | Suppresses antigen presentation and maturation | Reduced expression of co-stimulatory molecules[7] |

Table 3: Inhibitory Effects of Fluticasone Propionate on Cytokine Production

| Cytokine | Cell Type | IC50 / EC50 (M) |

| IL-6 | Human Lung Epithelial Cells | Dose-dependent inhibition (10⁻¹³ to 10⁻⁸)[15] |

| IL-8 | Human Lung Epithelial Cells | Dose-dependent inhibition (10⁻¹³ to 10⁻⁸)[15] |

| TNF-α | Alveolar Macrophages | Dose-dependent inhibition (10⁻¹³ to 10⁻⁸)[15] |

| IL-13 | Mitogen-stimulated MNCs | Significant reduction at 10⁻⁷ and 10⁻⁸[12] |

| E-selectin (TNFα-induced) | - | 1 x 10⁻⁹[9] |

Mandatory Visualization

Caption: Signaling pathway of fluticasone propionate's genomic mechanism of action.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the affinity of fluticasone propionate for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation of Cytosol:

-

Homogenize target tissue (e.g., lung) or cells expressing GR in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the GR.

-

-

Binding Reaction:

-

In a multi-well plate, incubate a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) with the cytosolic preparation.

-

Add increasing concentrations of unlabeled fluticasone propionate to compete for binding to the GR. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled dexamethasone (non-specific binding).

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add dextran-coated charcoal to the incubation mixture to adsorb the unbound radioligand.

-

Centrifuge the samples to pellet the charcoal.

-

-

Quantification:

-

Measure the radioactivity in the supernatant, which represents the amount of radioligand bound to the GR.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of fluticasone propionate to determine the IC50 value, which can be used to calculate the inhibition constant (Ki).

-

Reporter Gene Assay for NF-κB and AP-1 Transrepression

This assay quantifies the ability of fluticasone propionate to inhibit the transcriptional activity of NF-κB and AP-1.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., A549 human lung epithelial cells) in appropriate media.

-

Co-transfect the cells with a reporter plasmid containing a luciferase or other reporter gene under the control of a promoter with NF-κB or AP-1 response elements, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

-

Treatment:

-

Treat the transfected cells with a pro-inflammatory stimulus (e.g., TNF-α or PMA) to activate the NF-κB or AP-1 pathway.

-

Concurrently, treat the cells with varying concentrations of fluticasone propionate.

-

Incubate for an appropriate period (e.g., 6-24 hours).

-

-

Cell Lysis and Reporter Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the activity of the reporter enzyme (e.g., firefly luciferase) and the control enzyme (e.g., Renilla luciferase) using a luminometer and appropriate substrates.

-

-

Data Analysis:

-

Normalize the reporter gene activity to the control enzyme activity.

-

Calculate the percentage of inhibition of stimulus-induced reporter activity by fluticasone propionate.

-

Plot the percentage of inhibition against the concentration of fluticasone propionate to determine the EC50 value.

-

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to identify the specific DNA sites to which the activated glucocorticoid receptor binds in vivo.

Methodology:

-

Cell Treatment and Cross-linking:

-

Treat cells (e.g., A549) with fluticasone propionate to induce GR nuclear translocation.

-

Add formaldehyde to the cell culture medium to cross-link proteins to DNA. Quench the reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the glucocorticoid receptor.

-

Add protein A/G beads to capture the antibody-GR-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the GR-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating the samples.

-

Treat with RNase A and proteinase K to remove RNA and protein.

-

Purify the DNA.

-

-

Analysis:

-

Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific gene promoters of interest or by next-generation sequencing (ChIP-seq) for genome-wide analysis of GR binding sites.

-

Conclusion

The mechanism of action of fluticasone propionate in asthma is a complex interplay of high-affinity binding to the glucocorticoid receptor, subsequent modulation of gene expression through transactivation and transrepression, and the resulting suppression of the inflammatory cascade. Its potent effects on a wide range of inflammatory cells and mediators underscore its clinical efficacy in achieving and maintaining asthma control. A thorough understanding of these core mechanisms is crucial for the rational design and development of novel anti-inflammatory therapies for respiratory diseases. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key molecular and cellular events that define the therapeutic profile of fluticasone propionate.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Inhaled Corticosteroids: An Update - Page 2 [medscape.com]

- 5. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro effects of fluticasone propionate on IL-13 production by mitogen-stimulated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 8. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Eosinophil Isolation and the Measurement of Apoptosis | Springer Nature Experiments [experiments.springernature.com]

- 10. Therapeutic index of inhaled corticosteroids in asthma: A dose–response comparison on airway hyperresponsiveness and adrenal axis suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eosinophil Resistance to Glucocorticoid-Induced Apoptosis is Mediated by the Transcription Factor NFIL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncology.wisc.edu [oncology.wisc.edu]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. researchgate.net [researchgate.net]

Fluticasone Furoate: A Technical Guide to Glucocorticoid Receptor Binding Affinity

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the glucocorticoid receptor (GR) binding affinity of fluticasone furoate, a synthetic corticosteroid known for its high potency. The document details the quantitative binding characteristics, the experimental protocols used for their determination, and the underlying molecular pathways.

Data Presentation: Quantitative Binding Affinity

Fluticasone furoate exhibits a superior binding affinity for the human glucocorticoid receptor compared to other clinically utilized corticosteroids. This enhanced affinity is a key factor in its potent anti-inflammatory activity. The quantitative data, primarily derived from in vitro competitive binding assays using human lung tissue, are summarized below.

Table 1: Comparative Glucocorticoid Receptor Binding Affinity

The relative receptor affinity (RRA) is a measure of a compound's binding affinity for the glucocorticoid receptor compared to the reference standard, dexamethasone, which is assigned an RRA of 100.

| Compound | Relative Receptor Affinity (RRA) ± SD |

| Fluticasone Furoate (FF) | 2989 ± 135 [1][2] |

| Mometasone Furoate (MF) | 2244 ± 142[1] |

| Fluticasone Propionate (FP) | 1775 ± 130[1][2] |

| Beclomethasone-17-Monopropionate (17-BMP) | 1345 ± 125[1] |

| Des-Ciclesonide | 1212 (rat receptor data)[1][2] |

| Budesonide | 855[1][2] |

| Dexamethasone (Reference) | 100 ± 5[1][2] |

Data sourced from studies on the human lung glucocorticoid receptor, except where noted.

Table 2: Receptor Binding Kinetic Parameters for Fluticasone Furoate

The high affinity of fluticasone furoate is a result of a remarkably fast association rate and a slow dissociation rate from the glucocorticoid receptor.[1]

| Kinetic Parameter | Value | Significance |

| Association Rate (kon) | Statistically significantly higher than Fluticasone Propionate and Mometasone Furoate.[1] | Rapid binding to the receptor, leading to a faster onset of action at the molecular level. |

| Dissociation Rate (koff) | Comparable to Fluticasone Propionate and Mometasone Furoate.[1] | Prolonged receptor occupancy, contributing to a longer duration of action. |

| Equilibrium Dissociation Constant (Kd) | 0.30 nmol/L[1] | Indicates a very strong binding affinity, with a lower value representing a higher affinity. |

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their anti-inflammatory effects by binding to cytoplasmic glucocorticoid receptors. Upon binding, the receptor complex translocates to the nucleus, where it modulates the transcription of target genes. This process involves both the up-regulation of anti-inflammatory proteins (transactivation) and the down-regulation of pro-inflammatory proteins (transrepression).

Caption: General signaling pathway of glucocorticoids.

Experimental Workflow: Competitive Radioligand Binding Assay

The determination of receptor binding affinity is typically performed using a competitive radioligand binding assay. This workflow outlines the key steps involved in such an experiment.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay to determine the glucocorticoid receptor affinity of a test compound like fluticasone furoate, based on established methodologies.

Preparation of Human Lung Cytosol

-

Tissue Homogenization: Obtain cancer-free human lung tissue from surgical resections, with patient consent.[2] Tissues are immediately frozen in liquid nitrogen and stored at -80°C until use.

-

Buffer Preparation: Prepare an ice-cold homogenization buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM DTT, pH 7.4).

-

Homogenization: Mince the frozen tissue and homogenize in 4 volumes of homogenization buffer using a Potter-Elvehjem homogenizer.

-

Cytosol Preparation: Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C. The resulting supernatant is the cytosol fraction containing the soluble glucocorticoid receptors.

-

Protein Quantification: Determine the total protein concentration of the cytosol using a standard method (e.g., Bradford or BCA assay) to ensure consistent receptor concentration across experiments.

Competitive Glucocorticoid Receptor Binding Assay

-

Assay Setup: Perform the assay in microtiter plates or microtubes on ice.

-

Reaction Mixture: For each data point, prepare a reaction mixture containing:

-

Human Lung Cytosol: A fixed amount of cytosol (e.g., 100-200 µg of total protein).

-

Radioligand: A fixed concentration of a high-affinity radiolabeled glucocorticoid, typically [³H]dexamethasone, at a concentration near its Kd (e.g., 2-5 nM).

-

Competitor Ligand: Serial dilutions of the unlabeled test compound (e.g., fluticasone furoate) or a reference compound (e.g., unlabeled dexamethasone) over a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁶ M).

-

-

Controls:

-

Total Binding: Tubes containing cytosol and radioligand only (no competitor).

-

Non-specific Binding: Tubes containing cytosol, radioligand, and a saturating concentration (e.g., 1000-fold excess) of unlabeled dexamethasone.

-

-

Incubation: Incubate the reaction mixtures at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).

Separation of Bound and Free Radioligand

-

Charcoal Adsorption: Prepare a suspension of dextran-coated charcoal (e.g., 0.5% charcoal, 0.05% dextran in assay buffer).

-

Separation: Add an aliquot of the ice-cold charcoal suspension to each tube. Vortex and incubate on ice for 10-15 minutes. The charcoal adsorbs the free, unbound radioligand.

-

Centrifugation: Centrifuge the tubes at low speed (e.g., 2,000 x g for 10 minutes at 4°C) to pellet the charcoal with the adsorbed free radioligand.

Quantification and Data Analysis

-

Scintillation Counting: Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculation of Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[1]

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.

-

-

Relative Receptor Affinity (RRA) Calculation: Calculate the RRA using the ratio of the Ki of the reference compound (dexamethasone) to the Ki of the test compound, multiplied by 100.

-

RRA = (Ki of Dexamethasone / Ki of Test Compound) x 100

-

References

In Vitro Anti-inflammatory Effects of Fluticasone on Eosinophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro anti-inflammatory effects of Fluticasone, a synthetic corticosteroid, on eosinophils. Eosinophils are key effector cells in the pathogenesis of allergic inflammation, particularly in diseases like asthma. Glucocorticoids such as Fluticasone are a cornerstone of treatment for these conditions, primarily due to their potent anti-inflammatory properties, including the induction of eosinophil apoptosis and the suppression of pro-inflammatory mediators.[1] This document details the quantitative efficacy of Fluticasone, outlines the experimental protocols used to determine these effects, and visualizes the key signaling pathways and workflows involved.

Data Presentation: Quantitative Effects of Fluticasone

The following tables summarize the quantitative data on the effects of Fluticasone and other glucocorticoids on eosinophil apoptosis and cytokine secretion.

Table 1: Glucocorticoid-Induced Eosinophil Apoptosis and Inhibition of Cytokine-Mediated Survival

This table presents the half-maximal effective concentration (EC50) for inducing eosinophil apoptosis and the half-maximal inhibitory concentration (IC50) for counteracting the pro-survival effects of Interleukin-5 (IL-5).

| Glucocorticoid | EC50 (nM) for Apoptosis Induction | IC50 (nM) vs. IL-5 Mediated Survival |

| Fluticasone Propionate | 3.7 ± 1.8 | 1.3 [1][2] |

| Budesonide | 5.0 ± 1.7[1][3] | 8.5[1][2] |

| Beclomethasone (17-monopropionate) | 51 ± 19[1][3] | 210[1][2] |

| Dexamethasone | 303 ± 40[1][3] | 94[1][2] |

| Triamcinolone Acetonide | Not Reported | 25[1][2] |

| Flunisolide | Not Reported | 32[1][2] |

| Beclomethasone Dipropionate | Not Reported | 290[1][2] |

| Hydrocortisone | >1000 | >1000[1][2] |

Table 2: Fluticasone Furoate Inhibition of Cytokine Secretion from Nasal Epithelial Cells

This table details the inhibitory effects of Fluticasone Furoate (FF) on the secretion of various cytokines from nasal mucosa epithelial cells stimulated by fetal bovine serum (FBS).

| Cytokine | Minimum Effective Concentration (M) | IC25 (pM) |

| GM-CSF | 10⁻¹⁰ | 12.6[4][5] |

| IL-6 | 10⁻¹⁰ | 65.8[4][5] |

| IL-8 | 10⁻¹¹ | 8.6[4][5] |

Table 3: Fluticasone Furoate Inhibition of HECM-Induced Eosinophil Survival

This table shows the inhibitory effect of Fluticasone Furoate on eosinophil survival induced by human epithelial cell-conditioned medium (HECM).

| Time Point | Minimum Effective Concentration (M) | IC50 (nM) |

| Day 3 | 10⁻¹² | 3.22[4][5] |

| Day 4 | 10⁻¹² | 1.29[4][5] |

Signaling Pathways and Experimental Workflows

Visual diagrams of the key molecular pathways and experimental procedures are provided below to facilitate a deeper understanding of Fluticasone's mechanism of action and the methods used for its evaluation.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of research. This section outlines the core protocols employed in the in vitro assessment of Fluticasone's effects on eosinophils.

Eosinophil Isolation and Purification

-

Objective: To obtain a highly purified population of eosinophils from peripheral blood.[1]

-

Methodology:

-

Blood Collection: Whole blood is drawn from healthy or mildly atopic donors into heparinized tubes.[1]

-

Granulocyte Enrichment: Granulocytes are isolated using density gradient centrifugation over a medium like Ficoll-Paque.[1]

-

Red Blood Cell Lysis: Contaminating erythrocytes are removed through hypotonic lysis.[1]

-

Negative Selection: Eosinophils are purified from the granulocyte mixture using immunomagnetic beads that deplete neutrophils (e.g., anti-CD16 coated beads).[1]

-

Purity Assessment: The purity of the isolated eosinophils is verified, typically aiming for >95%, using methods such as flow cytometry or May-Grünwald-Giemsa staining of cytospins.[1]

-

Eosinophil Culture and Treatment

-

Objective: To maintain eosinophil viability in vitro for treatment with Fluticasone and other stimuli.[1]

-

Methodology:

-

Cell Seeding: Purified eosinophils are resuspended in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.[1]

-

Plating: Cells are seeded in multi-well culture plates at a density of approximately 1 x 10⁶ cells/mL.[1]

-

Treatment:

-

Fluticasone: A stock solution of Fluticasone propionate, typically in DMSO, is diluted to the desired final concentrations in the culture medium.[1]

-

Cytokines: Recombinant human cytokines such as IL-5, GM-CSF, or TNF-α are added to assess Fluticasone's effect on cytokine-mediated survival.[1][3]

-

Controls: Appropriate vehicle controls (e.g., DMSO) are run in parallel in all experiments.[1]

-

-

Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂ for specified time points (e.g., 24, 48, or 72 hours).[1]

-

Quantification of Eosinophil Apoptosis

-

Objective: To quantify the percentage of apoptotic cells in eosinophil populations following treatment.[1]

-

Methodologies:

-

A. Flow Cytometry with Propidium Iodide (PI) Staining:

-

Cell Harvesting: Eosinophils are collected from the culture plates.[1][2]

-

Permeabilization: Cells are permeabilized to allow the dye to enter.

-

Staining: Cells are stained with PI, which intercalates with the DNA of cells that have lost membrane integrity.

-

Analysis: The percentage of apoptotic cells (hypodiploid DNA content) is quantified using a flow cytometer.[2][3]

-

-

B. Microscopic Examination:

-

In Vitro Cytokine Release Assay from Epithelial Cells

-

Objective: To quantify the inhibitory effect of Fluticasone on cytokine release from cultured epithelial cells.[6]

-

Methodology:

-

Cell Culture: Human nasal or lung epithelial cells are cultured to near confluency in multi-well plates.[4][5][6]

-

Stimulation: The culture medium is replaced with fresh medium containing a pro-inflammatory stimulus (e.g., 10% FBS) to induce cytokine production.[4][5]

-

Treatment: Concurrently, cells are treated with a range of Fluticasone concentrations or a vehicle control.[4][5][6]

-

Incubation: Plates are incubated for a specified period (e.g., 24 hours).[4][5][6]

-

Supernatant Collection: Culture supernatants are collected and centrifuged.[4][5][6]

-

Quantification: The concentration of specific cytokines (e.g., GM-CSF, IL-6, IL-8) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[4][5][6]

-

Eosinophil Survival Assay

-

Objective: To assess the effect of Fluticasone on eosinophil survival when cultured with secretions from epithelial cells.[4][5]

-

Methodology:

-

Incubation: Purified peripheral blood eosinophils are incubated for up to 4 days with conditioned media from epithelial cell cultures.[4][5]

-

Treatment: The incubations are performed in the presence or absence of varying concentrations of Fluticasone (e.g., from 10⁻¹² to 10⁻⁷ M).[4][5]

-

Survival Assessment: Eosinophil viability is assessed at different time points (e.g., days 1 through 4) using the Trypan blue dye exclusion method.[4][5]

-

Core Anti-inflammatory Mechanisms

In vitro studies have consistently demonstrated that Fluticasone exerts potent anti-inflammatory effects on eosinophils through several key mechanisms:

-

Potent Induction of Apoptosis: Fluticasone is a powerful inducer of eosinophil apoptosis in a concentration-dependent manner.[1][3] Its efficacy is significantly greater than other corticosteroids like dexamethasone and beclomethasone.[1][3] This pro-apoptotic effect is mediated through the glucocorticoid receptor (GR).[1][3] Upon binding Fluticasone, the GR translocates to the nucleus, where it modulates the transcription of genes involved in cell survival and death, such as by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the Bax/Bcl-2 ratio.[1][7]

-

Inhibition of Cytokine-Mediated Survival: A major mechanism of Fluticasone's action is the suppression of survival signals provided by key cytokines like IL-5, IL-3, and GM-CSF.[1][2] While high concentrations of IL-5 and GM-CSF can overcome this inhibitory effect, Fluticasone effectively counteracts their pro-survival influence at physiological concentrations.[2][3] Interestingly, Fluticasone can also reverse the survival-prolonging effects of Tumor Necrosis Factor-alpha (TNF-α).[1][3]

-

Inhibition of Pro-inflammatory Cytokine Secretion: Fluticasone indirectly affects eosinophils by acting on other cells, such as epithelial cells. Studies with Fluticasone Furoate show that it significantly inhibits the secretion of GM-CSF, IL-6, and IL-8 from nasal epithelial cells.[4][5] Since these cytokines, particularly GM-CSF, are known to promote eosinophil survival, their inhibition contributes to the reduction of eosinophilic inflammation.[4][5][8]

Conclusion

The in vitro evidence provides a robust characterization of Fluticasone's potent anti-inflammatory effects on human eosinophils. Its primary mechanisms of action include the direct induction of eosinophil apoptosis via the glucocorticoid receptor pathway and the indirect reduction of eosinophil survival by inhibiting the secretion of pro-inflammatory and pro-survival cytokines from epithelial cells.[1][4][5] The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and professionals in the fields of respiratory and allergic diseases, aiding in the continued investigation of glucocorticoid action and the development of novel anti-inflammatory therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of interleukin-5 mediated eosinophil viability by fluticasone 17-propionate: comparison with other glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of human eosinophil apoptosis by fluticasone propionate, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Fluticasone furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fluticasone Furoate Inhibits Cytokine Secretion from Nasal Epithelial Cells and Reduces Eosinophil Survival in an in vitro Model of Eosinophilic Inflammation | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Fluticasone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluticasone is a potent synthetic corticosteroid of the glucocorticoid class, widely utilized for its anti-inflammatory effects in the management of asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of fluticasone, with a primary focus on its two clinically significant ester derivatives: fluticasone propionate and fluticasone furoate. Detailed physicochemical data are presented in a structured format to facilitate comparison. Furthermore, this document outlines the methodologies for key experiments and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams to support researchers and drug development professionals in their understanding and application of this crucial therapeutic agent.

Molecular Structure

Fluticasone is a trifluorinated corticosteroid characterized by an androstane skeleton.[1] Its chemical backbone is [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate].[2] The pharmacological activity of fluticasone is primarily realized through its ester derivatives, which enhance its affinity for the glucocorticoid receptor.[3] The two most prominent forms are fluticasone propionate and fluticasone furoate. These are distinct drug molecules and not prodrugs of fluticasone; their pharmacological effects are mediated by the entire molecule.[4][5]

The key structural difference between fluticasone propionate and fluticasone furoate lies in the ester group at the 17α position of the steroid nucleus.[4] Fluticasone propionate features a smaller, aliphatic propionate ester, while fluticasone furoate possesses a larger, aromatic furoate ester.[4] This structural variation significantly influences the molecule's interaction with the glucocorticoid receptor, with the larger furoate group of fluticasone furoate occupying a lipophilic pocket on the receptor more completely.[4][5]

Chemical Identification

| Identifier | Fluticasone Propionate | Fluticasone Furoate |

| IUPAC Name | [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate[6] | [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate[7] |

| Chemical Formula | C25H31F3O5S[6] | C27H29F3O6S[7] |

| CAS Number | 80474-14-2[8] | 397864-44-7[7] |

Physicochemical Properties

The physicochemical properties of fluticasone propionate and fluticasone furoate are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties, including molecular weight, melting point, solubility, and lipophilicity (logP), are summarized below.

| Property | Fluticasone Propionate | Fluticasone Furoate |

| Molecular Weight | 500.6 g/mol [6] | 538.6 g/mol [7] |

| Melting Point | 272-273 °C (decomposes)[9][10] | 250-252 °C[7] |

| Solubility | Practically insoluble in water.[6][10] Soluble in DMSO (~25 mg/ml), DMF (~25 mg/ml), and ethanol (~1 mg/ml).[11] | Insoluble in water.[7] |

| logP | 3.73[9] | 4.8[7] |

| pKa | 12.55[9] | Not available |

Mechanism of Action and Signaling Pathway

Fluticasone exerts its anti-inflammatory effects by acting as a highly selective agonist for the glucocorticoid receptor (GR).[1][8] The mechanism involves the binding of fluticasone to the cytoplasmic GR, which then translocates to the nucleus.[12][13] Inside the nucleus, the fluticasone-GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.[12][14]

-

Transrepression: The complex interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB, thereby suppressing the expression of pro-inflammatory genes.[15][16]

This modulation of gene expression results in the inhibition of multiple inflammatory mediators, including cytokines, chemokines, prostaglandins, and leukotrienes.[1][17] Fluticasone also reduces the migration and activation of inflammatory cells like eosinophils, neutrophils, and lymphocytes.[1][12]

Figure 1: Fluticasone Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols

Glucocorticoid Receptor Binding Affinity Assay (Radioligand Binding Assay)

This protocol determines the binding affinity of fluticasone for the glucocorticoid receptor.[14]

Objective: To quantify the affinity (Kd) of fluticasone for the GR by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from cultured human lung cells or other appropriate tissues.

-

Competitive Binding: Incubate the receptor preparation with a constant concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of unlabeled fluticasone.

-

Separation: Separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of fluticasone. Calculate the IC50 (the concentration of fluticasone that inhibits 50% of the specific binding of the radioligand) and derive the Ki (dissociation constant) using the Cheng-Prusoff equation.

Figure 2: Radioligand Binding Assay Workflow.

Anti-Inflammatory Assay: Inhibition of LPS-Induced Cytokine Release

This protocol assesses the anti-inflammatory activity of fluticasone by measuring the inhibition of cytokine secretion from lipopolysaccharide (LPS)-stimulated cells.[18]

Objective: To determine the potency (IC50) of fluticasone in inhibiting the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) from immune cells.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1) in a 96-well plate.

-

Pre-treatment: Pre-incubate the cells with various concentrations of fluticasone or a vehicle control (e.g., DMSO) for 1-2 hours.[19]

-

Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) to induce cytokine production.[18] Include an unstimulated control.

-

Incubation: Incubate the cells for an appropriate period (e.g., 4-24 hours) to allow for cytokine secretion.[18][19]

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of the target cytokine in the supernatants using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA).[19]

-

Data Analysis: Calculate the percentage of inhibition of cytokine secretion for each fluticasone concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.[19]

Figure 3: LPS-Induced Cytokine Release Assay Workflow.

Western Blot for NF-κB Pathway Activation

This protocol evaluates the effect of fluticasone on the NF-κB signaling pathway by measuring the levels of key proteins like IκBα.[19]

Objective: To assess the ability of fluticasone to inhibit the degradation of IκBα, a key inhibitor of the pro-inflammatory NF-κB pathway.

Methodology:

-

Cell Culture and Treatment: Seed a suitable cell line (e.g., A549) and grow to near confluency. Treat the cells with desired concentrations of fluticasone for a specified duration (e.g., 16 hours).[19]

-

Stimulation: Stimulate the cells with an inflammatory agent like TNF-α for a short period (e.g., 30 minutes) to activate the NF-κB pathway.[19]

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with a primary antibody specific for IκBα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of IκBα in response to fluticasone treatment.

Conclusion

Fluticasone, through its propionate and furoate esters, remains a cornerstone in the treatment of inflammatory respiratory diseases. A thorough understanding of its molecular structure, physicochemical properties, and mechanism of action is paramount for the development of new therapeutic strategies and the optimization of existing ones. The distinct structural features of fluticasone propionate and fluticasone furoate lead to differences in their receptor binding affinity and clinical efficacy. The experimental protocols detailed herein provide a framework for the continued investigation of fluticasone and its analogues, facilitating further advancements in the field of anti-inflammatory drug discovery.

References

- 1. droracle.ai [droracle.ai]

- 2. Fluticasone | C22H27F3O4S | CID 5311101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluticasone furoate/fluticasone propionate – different drugs with different properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluticasone Propionate | C25H31F3O5S | CID 444036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluticasone Furoate | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fluticasone propionate - Wikipedia [en.wikipedia.org]

- 9. Fluticasone propionate(80474-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Fluticasone Propionate [drugfuture.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]

- 13. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Mechanism of Action FLONASE® OTC Allergy Relief | Haleon HealthPartner [haleonhealthpartner.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Fluticasone Propionate

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of fluticasone propionate, a potent synthetic corticosteroid. The information is tailored for professionals in pharmaceutical research and development, presenting key data in structured tables and illustrating complex pathways and workflows through detailed diagrams.

Discovery and Development

Fluticasone propionate was developed by Glaxo Group Research (now GlaxoSmithKline) and patented in 1980, receiving medical approval in 1990.[1][2] The development was led by a team under Sir David Jack.[1] The impetus for its creation was the need for a topically active glucocorticoid with high potency and an improved safety profile, characterized by minimal systemic side effects.[3]

The selection of fluticasone propionate from a series of 17β-carbothioate analogs was based on its favorable structure-activity relationships.[4] Key properties that set it apart were its high lipophilicity and potent anti-inflammatory activity, which are significantly greater than older corticosteroids like beclomethasone dipropionate and budesonide.[4] This profile allows for high efficacy at lower doses, directly in the lungs or nasal passages, with rapid metabolism of any absorbed drug into an inactive metabolite, thereby reducing the risk of systemic adverse effects.[3][5]

Mechanism of Action

Fluticasone propionate is a highly selective agonist for the glucocorticoid receptor (GR).[2][6] Its therapeutic effects stem from its potent anti-inflammatory and vasoconstrictive actions.[2] The mechanism involves a cascade of molecular events:

-

Receptor Binding: Fluticasone propionate diffuses across the cell membrane and binds with high affinity to the cytosolic GR.[7][8]

-

Nuclear Translocation: This binding triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the translocation of the drug-receptor complex into the nucleus.[7]

-

Gene Expression Modulation: Inside the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs).[7][8] This interaction modulates the transcription of target genes.

-

Transactivation: It upregulates the expression of anti-inflammatory proteins, such as IκBα (inhibitor of kappa B), which suppresses the pro-inflammatory NF-κB pathway.[8]

-

Transrepression: It downregulates the expression of pro-inflammatory genes, leading to the suppression of cytokines (e.g., interleukins), chemokines, adhesion molecules, and other inflammatory mediators.[5][7][8]

-

This genomic activity results in the inhibition of inflammatory cell migration and activation, including T-lymphocytes, eosinophils, mast cells, and macrophages, ultimately reducing airway inflammation, hyper-responsiveness, and mucus production.[2][4][5][7]

Signaling Pathway Diagram

References

- 1. mydrugcenter.com [mydrugcenter.com]

- 2. Fluticasone propionate - Wikipedia [en.wikipedia.org]

- 3. The human pharmacology of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. rndsystems.com [rndsystems.com]

- 7. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

Fluticasone's Role in Inhibiting Inflammatory Cytokines: A Technical Guide

This technical guide provides a comprehensive overview of the molecular mechanisms by which fluticasone, a synthetic corticosteroid, exerts its potent anti-inflammatory effects through the inhibition of inflammatory cytokines. It is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The Glucocorticoid Receptor Pathway

Fluticasone's primary mechanism of action is mediated through its high affinity and selectivity for the intracellular glucocorticoid receptor (GR).[1] As a lipophilic molecule, fluticasone readily diffuses across the cell membrane and binds to the GR in the cytoplasm.[2][3] This binding event triggers a conformational change in the receptor, leading to the dissociation of a chaperone protein complex (including Hsp90) and the translocation of the activated fluticasone-GR complex into the nucleus.[2][3]

Once in the nucleus, the fluticasone-GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2][4] This upregulates the transcription of anti-inflammatory genes, such as those encoding for annexin-1, secretory leukoprotease inhibitor (SLPI), and IκB-α (an inhibitor of NF-κB).[5][6]

-

Transrepression: The fluticasone-GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][7] This interaction does not involve direct binding to DNA but rather protein-protein interactions that prevent these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2][8]

The sustained presence of the fluticasone-GR complex in the nucleus, due to its slow dissociation rate, contributes to its prolonged anti-inflammatory effect.[8]

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]

- 3. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]

- 4. Suppression of Cytokine Release by Fluticasone Furoate vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

Preclinical Assessment of Fluticasone in Allergic Rhinitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for fluticasone, a cornerstone synthetic corticosteroid in the management of allergic rhinitis. By examining its mechanism of action, pharmacodynamic effects in various experimental models, and key experimental protocols, this document aims to serve as a detailed resource for professionals in the field of respiratory drug development and immunology.

Mechanism of Action: Glucocorticoid Receptor-Mediated Anti-Inflammatory Effects

Fluticasone, in its propionate (FP) and furoate (FF) forms, exerts its potent anti-inflammatory effects primarily through its high affinity and selectivity for the glucocorticoid receptor (GR).[1] As a lipophilic molecule, fluticasone readily diffuses across the cell membrane and binds to the cytosolic GR, which is complexed with heat shock proteins. This binding event triggers a conformational change, leading to the dissociation of the heat shock proteins and the translocation of the activated fluticasone-GR complex into the nucleus.[2]

Once in the nucleus, the activated complex modulates gene expression through two primary mechanisms:

-

Transactivation: The fluticasone-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[3]

-

Transrepression: More significantly for its anti-inflammatory effects, the complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB).[3] This prevents the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.

The high receptor affinity of fluticasone, particularly fluticasone furoate, contributes to its potent and prolonged action.[4][5]

Fluticasone-Glucocorticoid Receptor Signaling Pathway

Pharmacodynamic Effects: In Vitro and In Vivo Evidence

Preclinical studies have consistently demonstrated the potent anti-inflammatory effects of fluticasone across a range of cellular and animal models of allergic rhinitis.

In Vitro Studies

In vitro experiments have been crucial in elucidating the specific cellular and molecular targets of fluticasone. These studies often involve the use of primary human nasal epithelial cells, cell lines, and isolated immune cells.[6]

Key Findings from In Vitro Studies:

-

Inhibition of Inflammatory Mediators: Fluticasone has been shown to potently inhibit the release of a wide array of pro-inflammatory cytokines and chemokines from various cell types, including T-cells, mast cells, and epithelial cells.[7][8][9]

-

Effects on Eosinophils: Fluticasone promotes eosinophil apoptosis and inhibits their survival, which is a key aspect of its efficacy in allergic inflammation.[7][8] It also reduces the influx of eosinophils in response to allergic triggers.[10]

-

Mast Cell Stabilization: Fluticasone can suppress the release of mediators from mast cells and inhibit their migration.[1][9]

-

Epithelial Cell Protection: Fluticasone furoate has demonstrated the ability to preserve epithelial integrity and reduce permeability in response to damage.[3]

Table 1: Quantitative In Vitro Effects of Fluticasone Furoate (FF)

| Cell Type / System | Mediator/Effect Measured | IC25 / IC50 / Potency | Reference |

| Human Nasal Epithelial Cells | GM-CSF Secretion Inhibition | IC25 = 12.6 pM | [8] |

| Human Nasal Epithelial Cells | IL-6 Secretion Inhibition | IC25 = 65.8 pM | [8] |

| Human Nasal Epithelial Cells | IL-8 Secretion Inhibition | IC25 = 8.6 pM | [8] |

| Peripheral Blood Eosinophils | Inhibition of Eosinophil Survival (Day 3) | IC50 = 3.22 nM | [8] |

| Peripheral Blood Eosinophils | Inhibition of Eosinophil Survival (Day 4) | IC50 = 1.29 nM | [8] |

| Glucocorticoid Receptor | Binding Affinity (Kd) | 0.3 nmol/L | [11] |

Table 2: Comparative In Vitro Potency of Fluticasone Propionate (FP)

| Effect Measured | Potency Comparison | Reference |

| Inhibition of T-cell migration and proliferation | FP > Beclomethasone dipropionate, Budesonide, Triamcinolone acetonide, Mometasone furoate | [1] |

| Inhibition of CD4+ T-cell cytokine release | FP > Beclomethasone dipropionate, Budesonide, Triamcinolone acetonide, Mometasone furoate | [1] |

| Inhibition of basophil histamine release | FP > Beclomethasone dipropionate, Budesonide, Triamcinolone acetonide, Mometasone furoate | [1] |

| Attenuation of adhesion molecule expression | FP > Beclomethasone dipropionate, Budesonide, Triamcinolone acetonide, Mometasone furoate | [1] |

| Stimulation of inflammatory cell apoptosis | FP > Beclomethasone dipropionate, Budesonide, Triamcinolone acetonide, Mometasone furoate | [1] |

In Vivo and Preclinical Animal Models

Animal models of allergic rhinitis are indispensable for evaluating the efficacy and duration of action of intranasal corticosteroids in a physiological context. Rodent models, particularly in mice and rats, are commonly used.[12][13]

Key Findings from In Vivo Studies:

-

Symptom Reduction: In actively sensitized rats, both fluticasone furoate and propionate dose-dependently inhibited antigen-induced nasal rubbing and sneezing.[14]

-

Duration of Action: Fluticasone furoate has been shown to have a longer duration of action compared to fluticasone propionate in a rat model of allergic rhinitis.[14] The inhibitory effects of a 10 µg dose of FF on nasal rubbing and sneezing were sustained at 12 hours post-administration, whereas the effect of FP on sneezing had diminished.[14]

-

Inhibition of Eosinophil Influx: In an animal model of allergic inflammation, an intratracheal dose of 30 µg of fluticasone furoate resulted in an almost complete abolition of eosinophil influx into the airway.[10]

-

Pharmacokinetics: Preclinical pharmacokinetic studies in rats and dogs have demonstrated that fluticasone propionate has high clearance and very low oral bioavailability.[15] Following intravenous administration, it is rapidly eliminated from the plasma.[15] Fluticasone furoate also exhibits low systemic bioavailability (<0.5%).[16]

Table 3: Preclinical Pharmacokinetic Parameters of Fluticasone Propionate

| Species | Route of Administration | Half-life (Rapid Elimination Phase) | Half-life (Slow Elimination Phase) | Reference |

| Rat | Intravenous | 0.65 hours | 4 hours | [15] |

| Dog | Intravenous | 1.4 hours | 10 hours | [15] |

Experimental Protocols

The following sections detail common experimental methodologies used in the preclinical evaluation of fluticasone for allergic rhinitis.

In Vitro Cytokine Release Inhibition Assay

This protocol outlines a typical in vitro experiment to assess the effect of fluticasone on cytokine release from stimulated cells.

Workflow for an in-vitro cytokine release inhibition assay.

Methodology:

-

Cell Culture: Epithelial cells obtained from nasal mucosa are cultured until confluent.[8]

-

Stimulation: The cells are stimulated with a pro-inflammatory agent, such as 10% fetal bovine serum (FBS) or a specific cytokine like TNF-α, to induce the release of inflammatory mediators.[8]

-

Treatment: Concurrently with stimulation, cells are treated with varying concentrations of fluticasone (e.g., from 10⁻¹² to 10⁻⁷ M) or a vehicle control.[8]

-

Incubation: The cells are incubated for a defined period, typically 6-24 hours.[8]

-

Sample Collection: After incubation, the culture supernatants are collected.

-

Analysis: The concentrations of specific cytokines, such as GM-CSF, IL-6, and IL-8, in the supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA).[8]

Animal Model of Allergic Rhinitis Induction

This protocol describes a common method for inducing allergic rhinitis in rodents to test the efficacy of therapeutic agents.[12][17][18]

Workflow for a Rodent Model of Allergic Rhinitis.

Methodology:

-

Sensitization: Animals, typically BALB/c mice or rats, are sensitized to a specific allergen, commonly ovalbumin (OVA) or Dermatophagoides farinae (Der f1).[12][13] This is often achieved through intraperitoneal injections of the allergen, sometimes with an adjuvant like aluminum hydroxide gel, over a period of several weeks (e.g., on days 0, 7, and 14).[13]

-

Challenge: Following the sensitization period, the animals are challenged with the same allergen administered intranasally.[12] This is done frequently over several weeks to mimic natural allergen exposure.[12][17]

-

Treatment Administration: The test compound, such as fluticasone nasal spray, is administered to the animals at specified doses and time points relative to the allergen challenge.

-

Evaluation of Allergic Response: The efficacy of the treatment is assessed by measuring several endpoints, including:

-

Symptom Scoring: Counting the frequency of sneezing and nasal rubbing within a specific timeframe after the allergen challenge.

-

Histological Analysis: Examination of nasal mucosal tissue for signs of inflammation, such as eosinophil and mast cell infiltration.[12]

-

Biochemical Analysis: Measurement of allergen-specific IgE levels in the serum and cytokine concentrations in nasal lavage fluid.[12]

-

Conclusion

The preclinical data for fluticasone propionate and fluticasone furoate provide a robust foundation for their clinical efficacy in allergic rhinitis. Through high-affinity binding to the glucocorticoid receptor, fluticasone potently suppresses the expression of a multitude of pro-inflammatory mediators and reduces the activity and survival of key inflammatory cells, particularly eosinophils. In vitro and in vivo models have consistently demonstrated these effects and have been instrumental in defining the drug's potent and, in the case of fluticasone furoate, prolonged duration of action. The experimental protocols outlined herein represent standard methodologies for the continued investigation of novel anti-inflammatory therapies for allergic rhinitis.

References

- 1. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Fluticasone furoate nasal spray in the treatment of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. As-needed fluticasone furoate for allergic rhinitis appears beneficial [pharmacist.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluticasone propionate--an update on preclinical and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluticasone furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

- 10. Seasonal allergic rhinitis: fluticasone propionate and fluticasone furoate therapy evaluated - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Induction of allergic rhinitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]

- 14. researchgate.net [researchgate.net]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Fluticasone furoate nasal spray: Profile of an enhanced-affinity corticosteroid in treatment of seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Induction of Allergic Rhinitis in Mice | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

Fluticasone's In Vitro Effect on T-Lymphocyte Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of fluticasone on T-lymphocyte proliferation. Fluticasone, a synthetic corticosteroid, is a potent anti-inflammatory agent widely used in the treatment of asthma and other inflammatory diseases. Its mechanism of action at the cellular level, particularly its impact on T-lymphocyte function, is of significant interest to researchers in immunology and drug development. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways.

Quantitative Analysis of Fluticasone's Inhibitory Effects

Fluticasone, primarily in its propionate and furoate forms, has been demonstrated to inhibit T-lymphocyte proliferation in a dose-dependent manner. The following tables summarize the key findings from various in vitro studies, providing a comparative overview of its potency.

Table 1: Inhibition of T-Lymphocyte Proliferation by Fluticasone Propionate (FP)

| Cell Type | Stimulus | Fluticasone Propionate Concentration | % Inhibition | IC50 | Reference |

| CD4+CD25- T-cells | Allergen | Dose-dependent | Not specified | Not specified | [1] |

| Peripheral Blood T-lymphocytes (Glucocorticoid Sensitive Asthmatics) | Phytohaemagglutinin (PHA) | 10⁻¹¹ to 10⁻⁶ M | Dose-dependent | 3.4 x 10⁻¹⁰ M | [2] |

| CD4+ T-lymphocytes (Steroid-Sensitive Asthma) | Phytohaemagglutinin (PHA) | 10⁻⁹ M | Complete suppression | Not specified | [3] |

| CD4+ T-lymphocytes (Steroid-Resistant Asthma) | Phytohaemagglutinin (PHA) | 10⁻⁶ M | Partial inhibition | Not specified | [3] |

Table 2: Effect of Fluticasone Propionate (FP) on Cytokine Production in Stimulated Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Stimulus | Fluticasone Propionate Concentration | Incubation Time | % Reduction in Cytokine Level | Reference |

| IL-13 (Healthy Subjects) | Phytohaemagglutinin (PHA) | 10⁻⁷ M | 48 h | ~46% | [4] |

| IL-13 (Asthmatic Patients) | Phytohaemagglutinin (PHA) | 10⁻⁷ M | 48 h | ~47% | [4] |

| IL-13 (Healthy Subjects) | Phytohaemagglutinin (PHA) | 10⁻⁷ M | 72 h | ~44% | [4] |

| IL-13 (Asthmatic Patients) | Phytohaemagglutinin (PHA) | 10⁻⁷ M | 72 h | ~44% | [4] |

| IL-4 mRNA (Healthy & Asthmatic) | Phytohaemagglutinin (PHA) | 10⁻⁸ M to 10⁻⁷ M | Not specified | Dose-dependent inhibition | [5] |

| IL-5 mRNA (Healthy & Asthmatic) | Phytohaemagglutinin (PHA) | 10⁻⁸ M to 10⁻⁷ M | Not specified | Dose-dependent inhibition | [5] |

Experimental Protocols

The following section details a representative methodology for assessing the in vitro effect of fluticasone on T-lymphocyte proliferation, based on commonly cited experimental designs.

Protocol: Phytohaemagglutinin (PHA)-Stimulated T-Lymphocyte Proliferation Assay

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Obtain whole blood from healthy or asthmatic donors in heparinized tubes.

-

Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a Ficoll-Paque density gradient.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.

-

Wash the collected cells twice with PBS by centrifugation at 250 x g for 10 minutes.

-

Resuspend the final cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. Cell Culture and Treatment

-

Adjust the PBMC suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom microtiter plate.

-

Prepare serial dilutions of fluticasone propionate in complete RPMI-1640 medium.

-

Add 50 µL of the fluticasone propionate dilutions to the appropriate wells. For control wells, add 50 µL of medium with the vehicle (e.g., DMSO) at the same final concentration.

-

Add 50 µL of phytohaemagglutinin (PHA) at a final concentration of 1-5 µg/mL to all wells except for the unstimulated controls (add 50 µL of medium instead).

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.

3. Assessment of Proliferation ([³H]-Thymidine Incorporation)

-

Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters with distilled water to remove unincorporated [³H]-thymidine.

-

Allow the filters to dry completely.

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

4. Data Analysis

-

Calculate the percentage of inhibition for each fluticasone concentration relative to the PHA-stimulated control without the drug.

-

Plot the percentage of inhibition against the logarithm of the fluticasone concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of fluticasone that causes 50% inhibition of T-lymphocyte proliferation.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways involved in fluticasone's effect on T-lymphocyte proliferation.

Conclusion

Fluticasone potently inhibits T-lymphocyte proliferation in vitro, a key component of its anti-inflammatory effects. This inhibition is achieved through the glucocorticoid receptor-mediated downregulation of pro-inflammatory gene expression, including essential cytokines for T-cell growth and differentiation. The provided data and protocols offer a framework for researchers to further investigate the immunomodulatory properties of fluticasone and other corticosteroids. Understanding these mechanisms is crucial for the development of more targeted and effective therapies for inflammatory and autoimmune diseases.

References

- 1. Fluticasone propionate increases CD4CD25 T regulatory cell suppression of allergen-stimulated CD4CD25 T cells by an IL-10-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The CD4+ T lymphocyte is a site of steroid resistance in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro effects of fluticasone propionate on IL-13 production by mitogen-stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Fluticasone's Interaction with the NF-κB Signaling Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluticasone, a potent synthetic corticosteroid available as fluticasone propionate (FP) and fluticasone furoate (FF), is a cornerstone in the management of inflammatory conditions such as asthma and allergic rhinitis.[1] Its therapeutic efficacy is largely attributed to its profound anti-inflammatory actions, which are primarily mediated through the glucocorticoid receptor (GR).[2] A critical molecular target of fluticasone's action is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of the immune and inflammatory response. This document provides an in-depth technical overview of the molecular mechanisms by which fluticasone modulates NF-κB activity, summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core interactions.

The Canonical NF-κB Signaling Pathway

Under basal conditions, NF-κB, typically a heterodimer of the p50 and p65 (RelA) subunits, is held inactive in the cytoplasm by a family of inhibitor proteins, most notably IκBα.[3] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[3] The degradation of IκBα unmasks a nuclear localization signal on the p65/p50 dimer, facilitating its rapid translocation into the nucleus.[3][4] Once in the nucleus, NF-κB binds to specific DNA sequences known as κB response elements (κREs) in the promoter regions of target genes, driving the transcription of numerous pro-inflammatory mediators, including cytokines (e.g., IL-6, IL-8), chemokines, and adhesion molecules.[4]

Fluticasone's Mechanisms of NF-κB Repression

Fluticasone exerts its inhibitory effects on the NF-κB pathway through several distinct, yet interconnected, mechanisms mediated by the glucocorticoid receptor. Upon entering the cell, fluticasone binds to the cytosolic GR, causing the receptor to activate and translocate to the nucleus where it can interfere with NF-κB signaling.[1][2]

3.1 Genomic Repression: Induction of IκBα Synthesis One of the primary mechanisms of NF-κB inhibition by fluticasone is the upregulation of NFKBIA, the gene encoding the inhibitor protein IκBα.[2][5] The activated fluticasone-GR complex binds directly to Glucocorticoid Response Elements (GREs) located in the promoter region of the NFKBIA gene.[6] This binding enhances the transcription of IκBα, leading to an increased cytoplasmic pool of the inhibitor protein.[6][7] The newly synthesized IκBα can then bind to any active NF-κB dimers in the nucleus, promoting their export back to the cytoplasm, or sequester newly activated NF-κB in the cytoplasm, effectively terminating the pro-inflammatory signal.[6]

3.2 Genomic Repression: Direct Tethering to NF-κB A second major mechanism involves the direct protein-protein interaction between the activated GR and NF-κB subunits, a process known as "tethering".[4] The fluticasone-GR complex can physically bind to the p65 subunit of the NF-κB dimer that is already bound to DNA.[6][8] This interaction prevents NF-κB from recruiting the necessary co-activators and basal transcription machinery required to initiate gene expression, thereby repressing the transcription of pro-inflammatory genes without the GR directly binding to DNA.[4]

3.3 Upstream Signal Inhibition: Repression of IKK Expression Evidence suggests that fluticasone propionate can also act further upstream in the pathway. Studies in bronchial epithelial cells have shown that treatment with FP can markedly reduce the protein expression of IκB kinases (IKK-α and IKK-β).[7] The reduction is particularly strong for IKK-β, which is a key component for the canonical NF-κB activation. By reducing the levels of these essential kinases, fluticasone limits the cell's ability to phosphorylate and degrade IκBα in response to inflammatory stimuli, thus preventing NF-κB activation at a very early stage.[7][9]

Quantitative Data Summary

The potency of fluticasone in modulating the NF-κB pathway has been quantified in various in vitro models. These studies provide valuable data on the concentrations required to achieve significant anti-inflammatory effects.

| Compound | Cell/Tissue Model | Endpoint Measured | Potency (IC₂₅ / IC₅₀) / Concentration | Reference |

| Fluticasone Furoate | Human Nasal Epithelial Cells | Inhibition of FBS-induced GM-CSF secretion | IC₂₅ = 12.6 pM | [10] |

| Fluticasone Furoate | Human Nasal Epithelial Cells | Inhibition of FBS-induced IL-6 secretion | IC₂₅ = 65.8 pM | [10] |

| Fluticasone Furoate | Human Nasal Epithelial Cells | Inhibition of FBS-induced IL-8 secretion | IC₂₅ = 8.6 pM | [10] |

| Fluticasone Furoate | Human Eosinophils (co-cultured) | Inhibition of eosinophil survival (Day 4) | IC₅₀ = 1.29 nM | [10] |

| Fluticasone Propionate | CF Bronchial Epithelial Cells | Inhibition of IL-6 and IL-8 production | 10⁻⁸ M (10 nM) | [7][9] |

| Fluticasone Propionate | Human Lung Myofibroblasts | Inhibition of NF-κB nuclear localization | 10⁻¹² M (1 pM) (with Salmeterol) | [11] |

| Fluticasone Propionate | Primary Human Nasal Epithelial Cells | Suppression of Poly(I:C)-induced TNF-α & IL-6 | 10 nM | [12][13] |

Table 1: Summary of quantitative data on fluticasone's effects related to the NF-κB pathway. IC₂₅/IC₅₀ values represent the concentration required to achieve 25% or 50% inhibition, respectively.

Key Experimental Protocols

Investigating the interaction between fluticasone and the NF-κB pathway requires a suite of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Protocol: Western Blot for IκBα Degradation and IKK Expression

This protocol is used to quantify changes in the protein levels of IκBα (as a marker of NF-κB activation) and IKK kinases following fluticasone treatment.

-

Cell Culture and Treatment:

-

Seed cells (e.g., A549 human lung epithelial cells) in 6-well plates and grow to 80-90% confluency.

-